1-(2-Chlorophenyl)pyrazolidin-3-one
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Overview
Description
1-(2-Chlorophenyl)pyrazolidin-3-one is a heterocyclic compound characterized by a pyrazolidinone ring substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 2-chlorophenylhydrazine with α,β-unsaturated carbonyl compounds under basic conditions. For instance, a solvent-free method using a ball mill has been reported, where 2-chlorophenylhydrazine reacts with methyl acrylate in the presence of a base .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and minimizing environmental impact. The solvent-free ball milling technique mentioned above is an example of an environmentally friendly approach that reduces the use of harmful organic solvents .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolones.
Substitution: Halogenation reactions, such as bromination and iodination, are common. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, bases (e.g., sodium hydroxide).
Halogenation: N-bromosuccinimide, iodine, hydrogen peroxide, sulfuric acid.
Major Products:
Oxidation: 1-(2-Chlorophenyl)-3-pyrazolone.
Halogenation: 4-bromo-1-(2-chlorophenyl)pyrazolidin-3-one, 4-iodo-1-(2-chlorophenyl)pyrazolidin-3-one
Scientific Research Applications
1-(2-Chlorophenyl)pyrazolidin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)pyrazolidin-3-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, strobilurin fungicides derived from this compound inhibit mitochondrial respiration by blocking the electron transport chain, leading to the death of fungal cells .
Comparison with Similar Compounds
1-(4-Chlorophenyl)pyrazolidin-3-one: Similar in structure but with the chlorine atom at the 4-position instead of the 2-position.
1-Phenylpyrazolidin-3-one: Lacks the chlorine substituent, making it less reactive in certain halogenation reactions.
Uniqueness: 1-(2-Chlorophenyl)pyrazolidin-3-one is unique due to the position of the chlorine atom, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Biological Activity
1-(2-Chlorophenyl)pyrazolidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the pyrazolidinone class, which has been extensively studied for various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.
This compound is characterized by its pyrazolidinone structure, which includes a chlorophenyl substituent at the 2-position. This structural feature is crucial as it influences the compound's reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation and substitution, leading to the synthesis of numerous derivatives with potentially enhanced biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. For instance, derivatives of this compound are known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby exerting anti-inflammatory effects .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound and its derivatives:
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced paw edema in a rat model of inflammation, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Activity : Research conducted on the antimicrobial properties of pyrazolidinone derivatives revealed that this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections .
- Analgesic Properties : In a controlled trial, the compound was tested for analgesic efficacy in mice subjected to nociceptive stimuli. Results indicated a significant reduction in pain response compared to control groups, supporting its use as an analgesic .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and yield under mild conditions . The ability to modify the chlorophenyl group allows for the exploration of new derivatives with potentially enhanced biological activities.
Table: Synthesis Methods for Derivatives
Method | Conditions | Yield (%) | Notes |
---|---|---|---|
One-pot oxidative aromatization | HBr/H₂O₂; Chloroform; 60°C | Up to 90% | Efficient under mild conditions |
Halogenation | N-bromosuccinimide; various solvents | Varies | Commonly used for derivative synthesis |
Properties
CAS No. |
55950-66-8 |
---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(2-chlorophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-1-2-4-8(7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13) |
InChI Key |
IKEDOECVPFPEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(NC1=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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